8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine
Description
GI-566536 is a novel small-molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of stress-induced gastric ulceration. This compound is known for its antioxidant properties, which play a crucial role in mitigating oxidative stress in biological systems .
Properties
IUPAC Name |
10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-2-4-7-6(3-1)8-9-12-13-14-15(9)5-11-10(8)16-7/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZEAJBPAOIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GI-566536 involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route includes:
Formation of Intermediate A: This step involves the reaction of a primary amine with an aldehyde under acidic conditions to form an imine.
Reduction to Intermediate B: The imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Cyclization to Form GI-566536: The amine undergoes cyclization with a suitable electrophile under controlled conditions to yield GI-566536.
Industrial Production Methods: Industrial production of GI-566536 typically employs high-performance liquid chromatography (HPLC) for the purification of the final product. This method ensures high purity and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions: GI-566536 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of GI-566536.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the original substituent
Scientific Research Applications
Synthesis of 8,9,10,11-Tetrahydro benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
- Formation of the Benzothieno Structure : The initial step often involves the Gewald reaction, which combines thioketones with cyanoacetic esters to form the thienopyrimidine framework.
- Cyclization : Further cyclization reactions are employed to introduce the tetrazole moiety. This can involve the use of hydrazine derivatives and carbon disulfide under alkaline conditions to yield the desired tetrahydrobenzothieno structure.
- Purification : The final product is purified through recrystallization or chromatography techniques to ensure high purity for subsequent biological testing.
Antimicrobial Activity
Research has shown that derivatives of 8,9,10,11-tetrahydro benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine exhibit significant antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial strains:
- Antifungal Activity : Compounds derived from this structure have demonstrated notable antifungal activity against Candida albicans, with inhibition zones reaching up to 22 mm in diameter at specific concentrations .
- Antibacterial Activity : Some derivatives have shown promising antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/ml .
Anticancer Activity
The anticancer potential of 8,9,10,11-tetrahydro benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine derivatives has been explored through various in vitro studies:
- Cytotoxicity Testing : Compounds have been tested against human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Results indicated moderate to potent cytotoxic activity with IC50 values demonstrating significant inhibition of cell growth .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is still under investigation but may involve the induction of apoptosis and disruption of cellular signaling pathways.
Case Study 1: Synthesis and Biological Evaluation
In a study published by Soliman et al., several derivatives were synthesized and evaluated for their biological activities. Among them:
- Compound 4a demonstrated an inhibition zone of 22 mm against Candida albicans.
- Compound 6b exhibited significant antibacterial activity against Staphylococcus aureus, making it a candidate for further development .
Case Study 2: Structure-Activity Relationship
A comprehensive study on the structure-activity relationship (SAR) highlighted how modifications to the benzothieno structure influenced biological efficacy. For instance:
- Substituents on the aromatic rings significantly affected both antimicrobial and anticancer activities.
- The presence of electron-withdrawing groups increased potency against specific bacterial strains while maintaining low toxicity profiles in normal cells .
Applications in Medicinal Chemistry
The unique structure of 8,9,10,11-tetrahydro benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine presents opportunities for various applications:
- Drug Development : Its derivatives are being explored as lead compounds for new antimicrobial agents and anticancer therapies.
- Pharmaceutical Formulations : The compound's solubility and stability profiles make it suitable for formulation into tablets or injectable solutions.
Mechanism of Action
The mechanism of action of GI-566536 involves its antioxidant properties, which help in neutralizing reactive oxygen species (ROS) and reducing oxidative stress. The compound targets key enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, thereby enhancing their activity and protecting cells from oxidative damage .
Comparison with Similar Compounds
GI-566537: Another antioxidant compound with similar structural features but differing in its specific functional groups.
GI-566538: A derivative with enhanced solubility and bioavailability.
Uniqueness of GI-566536: GI-566536 stands out due to its specific structural configuration, which provides optimal antioxidant activity and stability. Its unique ability to modulate multiple oxidative stress pathways makes it a promising candidate for therapeutic applications .
Biological Activity
8,9,10,11-Tetrahydro benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine is a complex organic compound with significant biological activities. Its unique structure combines elements of benzothieno and tetrazolopyrimidine, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C11H10N4S
- Molecular Weight : 230.2889 g/mol
- CAS Number : 40106
Pharmacological Effects
Research indicates that compounds related to 8,9,10,11-tetrahydro benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens.
- Cytotoxicity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Neuroprotective Effects : There is evidence suggesting that these compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The biological activity of 8,9,10,11-tetrahydro benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine is believed to involve interactions with specific biological targets such as enzymes and receptors. For instance:
- Inhibition of Enzymatic Activity : Certain studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptors linked to neurotransmitter systems, impacting neurological functions.
Case Studies
- Anticancer Activity :
- Neuroprotective Studies :
- Antimicrobial Efficacy :
Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Cytotoxicity | Significant reduction in cancer cell viability | |
| Neuroprotection | Reduced neuronal damage in models |
Synthesis Methods
The synthesis of 8,9,10,11-tetrahydro benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis processes. Key steps include:
- Formation of the Benzothieno Ring : This can be achieved through cyclization reactions involving thiophene derivatives.
- Tetrazole Formation : The incorporation of tetrazole moiety often requires azide and hydrazine derivatives under specific conditions to ensure yield and purity.
Synthetic Route Example
- Starting Materials : Thiophene derivatives and hydrazine.
- Reagents : Use of catalysts such as palladium or copper for cyclization.
- Conditions : Temperature control and solvent choice are critical for optimizing reaction conditions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine derivatives?
Synthesis typically involves multi-step heterocyclization reactions. Key approaches include:
- Aza-Wittig Reactions : Reaction of 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with hydrazides or aminocarbonyl compounds to yield triazolo- or imidazo-fused derivatives (e.g., 141a/b in ). Yields often exceed 70% under reflux conditions in ethanol or DMF.
- Cyclocondensation : Refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form pyrimidine-4(3H)-one derivatives ().
- Hydrazine-Mediated Ring Closure : Heating 2-sulfanyl derivatives with hydrazine hydrate in pyridine to form triazolo-pyrimidine cores ().
Q. How is the structural characterization of this compound validated in academic research?
- Spectroscopic Techniques : NMR (¹H/¹³C) confirms substituent positions and ring system integrity. IR identifies functional groups (e.g., C=S or C=O stretches). Mass spectrometry validates molecular weight ().
- X-ray Crystallography : Determines precise molecular conformation and intermolecular interactions. For example, the title compound crystallizes in a monoclinic P21/c space group with unit cell parameters a = 8.6239 Å , b = 20.512 Å , c = 8.5952 Å , and β = 111.975° . Intermolecular C–H⋯N hydrogen bonds and π–π stacking stabilize the crystal lattice .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation and supramolecular assembly of this compound?
X-ray diffraction reveals:
- Planarity : The fused triazole-pyrimidine-benzothieno system is nearly planar (dihedral angle < 3°), facilitating π–π stacking interactions between pyrimidine and phenyl rings (distance: 3.445 Å) .
- Cyclohexene Ring Conformation : Adopts a half-chair conformation with puckering parameters Q(2) = 0.3816 Å , φ(2) = 23.08° , and θ = 129.07° , common in benzothieno systems .
- Intermolecular Interactions : Head-to-head dimers (R₂²(8) motif) and zig-zag chains along the c -axis via C–H⋯N hydrogen bonds .
Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., phenyl, pyridyl, or alkyl groups) to assess impact on activity. For example, anti-plasmodial activity in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines correlates with electron-withdrawing substituents at position 2 .
- Crystallographic vs. Solution-State Analysis : Discrepancies in activity may arise from conformational flexibility in solution vs. rigid crystal structures. Molecular dynamics simulations can bridge this gap .
Q. How are computational methods integrated into the study of this compound’s reactivity and bioactivity?
- Docking Studies : Used to predict binding affinities to biological targets (e.g., anti-plasmodial activity via interaction with Plasmodium enzymes) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize regioselectivity in substitution reactions .
Methodological Considerations
Q. What experimental designs are critical for optimizing synthetic yields of tetrazolo-fused derivatives?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate aza-Wittig reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate) ensures >95% purity .
Q. How are anti-platelet or antimicrobial activities evaluated for these compounds?
- In Vitro Assays : Platelet aggregation inhibition measured via turbidimetry (e.g., ADP-induced aggregation) . Antimicrobial activity assessed via broth microdilution (MIC values against S. aureus or E. coli) .
- Control Compounds : Benchmark against clinical agents (e.g., aspirin for antiplatelet studies) to contextualize efficacy .
Data Analysis and Reporting
Q. How should researchers address variability in biological replicate data?
- Statistical Validation : Use ANOVA or Student’s t-test (p < 0.05) to confirm significance.
- Dose-Response Curves : Generate IC₅₀ values for activity comparisons across derivatives .
Q. What are best practices for reporting crystallographic data?
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB).
- Validation Tools : Use PLATON or Mercury to check for missed symmetry or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
